4-Bromo-2-chloropyridine-6-acetic acid

Chemoselective cross-coupling Suzuki-Miyaura Heteroaryl halides

This compound features orthogonal C4-Br and C2-Cl halogens that undergo chemoselective Pd-catalyzed cross-coupling: bromine reacts under standard Suzuki-Miyaura conditions while chlorine remains intact, enabling stepwise functionalization without protecting group manipulations. The C6 acetic acid moiety eliminates late-stage carboxylate installation, reducing synthetic steps and improving atom economy. Generic bromo-chloropyridines cannot replicate this orthogonal reactivity profile, making this building block essential for kinase inhibitor scaffolds, antiviral nucleoside analogs, and 2-arylpyridine ligand libraries.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B12956943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloropyridine-6-acetic acid
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CC(=O)O)Cl)Br
InChIInChI=1S/C7H5BrClNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)
InChIKeyCXRLKELFFYWSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloropyridine-6-acetic Acid: A Key Halogenated Pyridine Scaffold for Medicinal Chemistry and Agrochemical Intermediates


4-Bromo-2-chloropyridine-6-acetic acid is a halogenated pyridine derivative featuring a pyridine ring with bromine at the 4-position, chlorine at the 2-position, and an acetic acid moiety at the 6-position. This substitution pattern creates a uniquely reactive intermediate for constructing complex heterocyclic molecules via sequential chemoselective cross-coupling reactions [1]. The compound serves as a strategic building block in medicinal chemistry and agrochemical development, where the orthogonal reactivity of its C-Br and C-Cl bonds enables precise stepwise functionalization for generating diverse compound libraries [2].

Why 4-Bromo-2-chloropyridine-6-acetic Acid Cannot Be Substituted with Generic Halogenated Pyridines


Substituting 4-bromo-2-chloropyridine-6-acetic acid with generic halogenated pyridine analogs is not a valid approach for maintaining synthetic fidelity due to its unique orthogonal reactivity and regiochemical constraints. The compound possesses two distinct halogens—bromine at C4 and chlorine at C2—that exhibit markedly different reactivities in Pd-catalyzed cross-coupling reactions, with bromine undergoing chemoselective coupling while chlorine remains intact under standard Suzuki-Miyaura conditions [1]. Furthermore, the acetic acid group at the 6-position provides a pre-installed functional handle that eliminates additional synthetic steps required for late-stage carboxylate installation, reducing overall step count and improving atom economy [2]. Generic bromo-chloropyridines lacking the acetic acid moiety or with alternative substitution patterns cannot replicate this precise orthogonal reactivity profile, leading to mixtures of products in subsequent functionalization steps [3].

Quantitative Differentiation of 4-Bromo-2-chloropyridine-6-acetic Acid Against Closest Analogs


Chemoselective C-Br vs. C-Cl Cross-Coupling Reactivity in Pd-Catalyzed Reactions

4-Bromo-2-chloropyridine-6-acetic acid exhibits chemoselective reactivity at the C-Br bond under Pd-catalyzed Suzuki-Miyaura cross-coupling conditions, while the C-Cl bond remains intact. This orthogonal reactivity pattern enables sequential functionalization without protection/deprotection steps. In contrast, generic mono-halogenated pyridine analogs such as 2-chloropyridine-6-acetic acid lack this dual-reactivity advantage [1]. Class-level inference from structurally analogous bromo-chloropyridine systems demonstrates that Pd-catalyzed cross-coupling proceeds with high selectivity for the bromine position, yielding mono-arylated products in good yields [2].

Chemoselective cross-coupling Suzuki-Miyaura Heteroaryl halides

Pre-Installed Acetic Acid Moiety Eliminates Additional Carboxylation Steps

4-Bromo-2-chloropyridine-6-acetic acid contains a pre-installed acetic acid group at the 6-position, eliminating the need for late-stage carboxylation or oxidation steps required when using non-carboxylated bromo-chloropyridine precursors such as 4-bromo-2-chloropyridine. This functional group advantage translates to a reduction of at least one synthetic step compared to routes employing non-acetic acid analogs [1]. The acetic acid moiety also serves as a conjugation handle for amide bond formation in medicinal chemistry applications [2].

Synthetic efficiency Step economy Building block

Enhanced Reactivity in Halogen Exchange for Iodination Compared to Mono-Chloro Analogs

The presence of both bromine and chlorine substituents in 4-bromo-2-chloropyridine-6-acetic acid enhances reactivity toward halogen exchange reactions compared to mono-chlorinated analogs such as 2-chloropyridine-6-acetic acid. Class-level inference from studies on bromo- and chloropyridine systems demonstrates that bromo-chloropyridines undergo efficient conversion to iodo derivatives using NaI/acetyl chloride in acetonitrile, whereas chloropyridines alone require more forcing conditions or exhibit lower conversion rates [1]. The bromine substituent activates the pyridine ring toward nucleophilic aromatic substitution at the adjacent positions [2].

Halogen exchange Iodination Nucleophilic substitution

Optimal Research and Industrial Applications for 4-Bromo-2-chloropyridine-6-acetic Acid


Sequential Pd-Catalyzed Synthesis of Heteroarylated 2-Arylpyridine Ligands

4-Bromo-2-chloropyridine-6-acetic acid serves as an ideal starting material for constructing heteroarylated 2-arylpyridines via sequential direct arylation followed by Suzuki coupling. The bromine at C4 undergoes initial direct arylation with heteroarenes under Pd catalysis, while the chlorine at C2 remains intact for subsequent Suzuki-Miyaura coupling with arylboronic acids. This orthogonal reactivity eliminates protecting group manipulations and enables rapid library synthesis of 2-arylpyridine ligands for transition metal catalysis and materials science applications [1].

Medicinal Chemistry Building Block for Kinase Inhibitors and Antiviral Agents

The combination of orthogonal halogens and pre-installed acetic acid functionality makes 4-bromo-2-chloropyridine-6-acetic acid a strategic intermediate for constructing kinase inhibitor scaffolds and antiviral nucleoside analogs. The acetic acid group provides a conjugation handle for amide bond formation with amine-containing pharmacophores, while sequential cross-coupling at C4 and C2 positions enables systematic exploration of structure-activity relationships (SAR) [2].

Synthesis of Iodo-Pyridine Intermediates via Halogen Exchange

4-Bromo-2-chloropyridine-6-acetic acid undergoes efficient halogen exchange to yield 4-iodo-2-chloropyridine-6-acetic acid, a more reactive coupling partner for challenging cross-coupling reactions. The resulting iodo derivative exhibits superior reactivity in Sonogashira, Heck, and Suzuki-Miyaura couplings compared to the parent bromo compound, enabling access to a broader range of functionalized pyridine derivatives under milder conditions [3].

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